6,7-Dimethoxy-2-tetralone
Overview
Description
6,7-Dimethoxy-2-tetralone is an organic compound with the molecular formula C12H14O3. It is a derivative of tetralone, characterized by the presence of two methoxy groups at the 6 and 7 positions on the aromatic ring. This compound is significant in organic synthesis and medicinal chemistry due to its role as a precursor for various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 6,7-Dimethoxy-2-tetralone involves the transformation of 6-methoxy-1,2,3,4-tetrahydronaphthalene. The process begins with the bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene using N-bromo succinimide, followed by methoxylation and oxidation . Another approach starts from 3,4-dimethoxyphenylacetic acid, which undergoes ring iodination, esterification, and palladium-catalyzed Heck cross-coupling .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective synthetic routes. These methods prioritize high yield, short reaction sequences, and the use of readily available reagents .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-tetralone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenation and alkylation reactions
Common Reagents and Conditions
Common reagents used in these reactions include N-bromo succinimide for bromination, palladium catalysts for cross-coupling reactions, and sodium methoxide for methoxylation .
Major Products
Major products formed from these reactions include brominated tetralones, methoxylated derivatives, and various substituted tetralones .
Scientific Research Applications
6,7-Dimethoxy-2-tetralone is utilized in several scientific research applications:
Chemistry: As a precursor for synthesizing dopaminergic compounds and natural alkaloids.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: For the development of novel antagonists of human TRPVI and other therapeutic agents.
Industry: Used in the synthesis of bioactive compounds for preclinical and clinical evaluations.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-tetralone involves its interaction with molecular targets such as dopamine receptors. It acts as a precursor for dopamine agonists, influencing dopaminergic pathways in the brain . The compound’s methoxy groups play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-1-tetralone: Another tetralone derivative used in the synthesis of antidepressants and norepinephrine uptake inhibitors.
6,7-Dimethoxy-1-tetralone: Utilized in the synthesis of quinolines with dopaminergic activity.
Uniqueness
6,7-Dimethoxy-2-tetralone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as a precursor for various bioactive molecules highlights its importance in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPMWVKPVCVZNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)CCC2=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346127 | |
Record name | 6,7-Dimethoxy-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2472-13-1 | |
Record name | 6,7-Dimethoxy-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 6,7-Dimethoxy-2-tetralone considered a valuable compound in organic synthesis?
A1: this compound serves as a crucial starting point for creating various dopaminergic compounds. These compounds play a significant role in researching and developing treatments for conditions influenced by dopamine activity in the brain. []
Q2: Are there efficient synthetic routes for producing this compound?
A2: Yes, several methods have been developed. One practical and cost-effective approach utilizes 3,4-dimethoxyphenylacetic acid as the starting material. This method involves a series of reactions including iodination, Heck cross-coupling, hydrogenation, Dieckmann condensation, and decarboxylation to yield this compound. [] A distinct approach outlines the transformation of 6-methoxytetralin into this compound. []
Q3: What are the potential applications of this compound beyond its use in synthesizing dopaminergic compounds?
A3: Research suggests that this compound, identified as a secondary metabolite in Eichhornia crassipes (water hyacinth) and potentially other plant sources, possesses bioactive properties. [, ] Further investigation into these properties could reveal additional applications in areas such as pharmaceuticals or agricultural chemistry.
Q4: Has this compound been studied in the context of its potential environmental impact?
A4: While specific data on the environmental impact and degradation of this compound is limited, its presence as a secondary metabolite in plants like Eichhornia crassipes suggests a potential role in natural ecosystems. [] Further research is needed to assess its long-term effects and any necessary mitigation strategies.
Q5: Are there analytical techniques used to characterize and quantify this compound?
A5: While specific analytical methods are not detailed within the provided research excerpts, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to identify this compound within plant extracts. [, ] This suggests the applicability of standard analytical chemistry techniques for characterizing and quantifying this compound.
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